![molecular formula C10H8N2O B13138935 [1(2H),3'-Bipyridin]-2-one CAS No. 60532-44-7](/img/structure/B13138935.png)
[1(2H),3'-Bipyridin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-[1,3’-bipyridin]-2-one is a heterocyclic compound consisting of two pyridine rings connected by a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3’-bipyridin]-2-one typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which uses 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts as starting materials . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium complexes.
Industrial Production Methods: Industrial production of 2H-[1,3’-bipyridin]-2-one may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-[1,3’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitutions.
Major Products: The major products formed from these reactions include substituted bipyridines, bipyridinium salts, and various functionalized derivatives that can be further utilized in coordination chemistry and materials science .
Applications De Recherche Scientifique
2H-[1,3’-bipyridin]-2-one has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe and in the development of biosensors.
Medicine: Explored for its therapeutic potential in drug design, particularly in the development of metal-based drugs.
Mécanisme D'action
The mechanism of action of 2H-[1,3’-bipyridin]-2-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The nitrogen atoms in the bipyridine rings serve as coordination sites, allowing the compound to bind to metal centers and modulate their activity .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine: Known for its applications in the development of phosphodiesterase inhibitors for medical use.
Uniqueness: 2H-[1,3’-bipyridin]-2-one is unique due to its ability to form stable complexes with a variety of metal ions, making it a versatile ligand in coordination chemistry. Its structural flexibility and functionalization potential allow for the design of novel materials and therapeutic agents .
Propriétés
Numéro CAS |
60532-44-7 |
|---|---|
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-pyridin-3-ylpyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9/h1-8H |
Clé InChI |
TWJXQRDYHZADOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


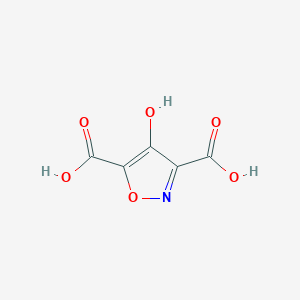
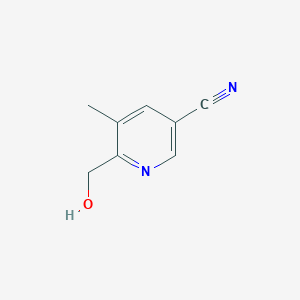
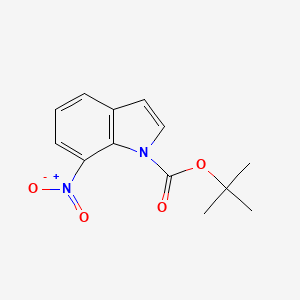
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
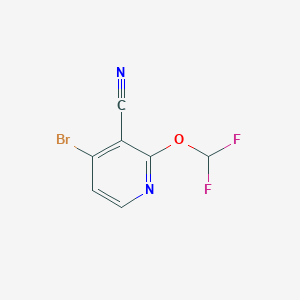


![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)
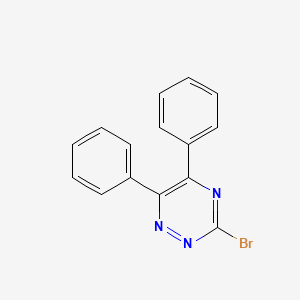
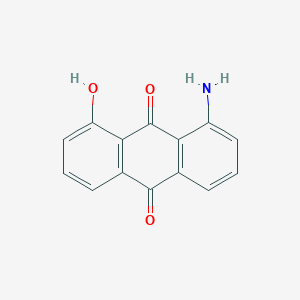

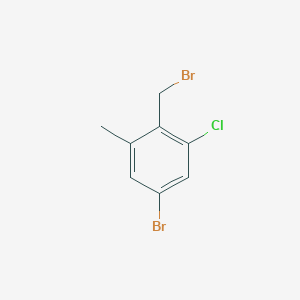
![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)
![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
